molecular formula C10H15BrClNO B1449495 2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride CAS No. 2203940-76-3

2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride

Cat. No. B1449495
CAS RN: 2203940-76-3
M. Wt: 280.59 g/mol
InChI Key: WEKXVBNYCRDKRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of ‘2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride’ is C10H15BrClNO. The molecular weight is 280.59 .

Scientific Research Applications

Antibacterial Agents

The structural similarity of 2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride to bis-indole alkaloids suggests potential antibacterial properties. Bis-indole alkaloids have been shown to exhibit activity against methicillin-sensitive and -resistant Staphylococcus aureus . This compound could be synthesized and tested for its efficacy as an antibacterial agent, potentially contributing to the development of new antibiotics.

Drug Development

Given the importance of arecoline derivatives in drug development, research into the crystal structures of related compounds, including 2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride , is significant . Understanding the structure-activity relationship can lead to the development of novel drugs with improved efficacy and reduced side effects.

Cheminformatics

The compound’s potential biological activities can be predicted using cheminformatics-based approaches . By integrating synthetic libraries of related compounds with bioactivity data, researchers can analyze their overlap with chemical diversity and guide biological evaluations.

Synthetic Chemistry

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride: can be used in synthetic chemistry to create complex natural product scaffolds . These scaffolds can be utilized to expand the bioactive chemical space, leading to the discovery of new bioactive molecules.

Crystallography

The compound can be used in crystallography studies to determine the crystal structure of new synthetic molecules . This information is crucial for the design of molecules with specific properties and functions.

Antiviral Research

Indole derivatives, which share structural features with 2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride , have shown inhibitory activity against influenza A and other viruses . This compound could be explored for its antiviral potential, contributing to the treatment of viral infections.

properties

IUPAC Name

(2-bromo-5-ethoxy-4-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-3-13-10-5-8(6-12)9(11)4-7(10)2;/h4-5H,3,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKXVBNYCRDKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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